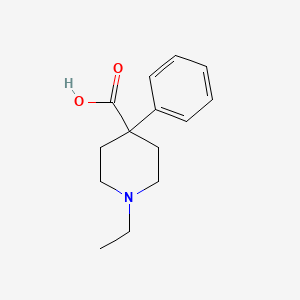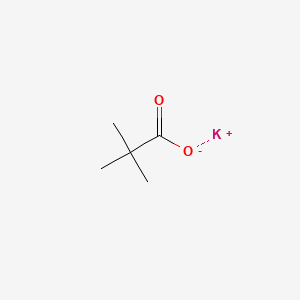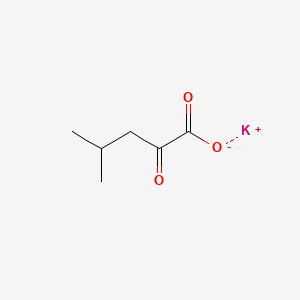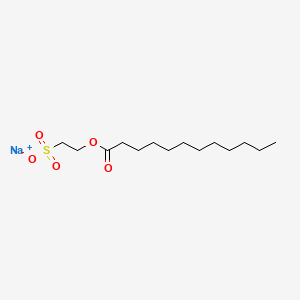
Sulfate de 2-(2-dodécyloxyéthoxy)éthyle de sodium
Vue d'ensemble
Description
Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties. The compound is often found in personal care products such as shampoos, body washes, and toothpaste, as well as in household cleaning agents .
Applications De Recherche Scientifique
Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Pharmacokinetics
The compound is expected to possess low persistence (p1) and low bioaccumulation potential (b1) . These properties can impact the bioavailability of the compound in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate. The compound is a solid at room temperature with negligible vapor pressure and is dispersible in water . It is expected to possess moderate mobility in soil . .
Analyse Biochimique
Biochemical Properties
Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. For instance, it can disrupt lipid bilayers, leading to the solubilization of membrane proteins. This compound is known to interact with enzymes such as lipases and proteases, altering their activity by changing the local environment around the enzyme. These interactions can lead to the denaturation of proteins or the inhibition of enzyme activity, depending on the concentration and conditions .
Cellular Effects
Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate affects various types of cells and cellular processes. It can influence cell function by disrupting cell membranes, leading to increased permeability and potential cell lysis. This compound can also affect cell signaling pathways by altering the lipid composition of cell membranes, which can impact the localization and function of membrane-bound receptors and signaling molecules. Additionally, Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate can influence gene expression by affecting the stability and function of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate involves its interaction with lipid bilayers and proteins. It binds to the hydrophobic regions of lipid molecules, disrupting the bilayer structure and increasing membrane fluidity. This disruption can lead to the solubilization of membrane proteins and the release of intracellular contents. Additionally, Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate can lead to chronic effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary between different cell types .
Dosage Effects in Animal Models
The effects of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse effects such as organ damage and changes in blood chemistry. For example, high doses of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate have been associated with increased serum urea concentration and changes in total protein concentration in animal studies . These effects highlight the importance of determining the appropriate dosage for safe use in various applications.
Metabolic Pathways
Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound is metabolized by enzymes such as esterases and sulfatases, which break down the ester and sulfate bonds, respectively. These metabolic processes result in the formation of smaller, more water-soluble metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and the presence of other compounds .
Transport and Distribution
Within cells and tissues, Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the intracellular environment. The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity, charge, and the presence of specific binding sites. These interactions can affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is primarily localized in the cell membrane due to its surfactant properties. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may affect the function of membrane-bound proteins and enzymes. The compound’s subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can impact the compound’s activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate typically involves the ethoxylation of dodecanol followed by sulfation. The process begins with the reaction of dodecanol with ethylene oxide to form 2-(2-dodecyloxyethoxy)ethanol. This intermediate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the formation of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate .
Industrial Production Methods: In industrial settings, the production of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is carried out in large reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Types of Reactions:
Oxidation: Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound is relatively stable under reducing conditions and does not readily undergo reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the alkyl chain.
Substitution: Products where the sulfate group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium dodecyl sulfate
Comparison: Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is unique due to its ethoxylated structure, which imparts superior emulsifying and foaming properties compared to non-ethoxylated surfactants like Sodium lauryl sulfate. Additionally, the presence of ethoxy groups enhances its solubility in water and reduces its potential for skin irritation, making it more suitable for use in personal care products .
Propriétés
IUPAC Name |
sodium;2-(2-dodecoxyethoxy)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPDKHHVFLXHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027519 | |
| Record name | Diethylene glycol monolauryl ether sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3088-31-1 | |
| Record name | Diethylene glycol monolauryl ether sodium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(dodecyloxy)ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monolauryl ether sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAURETH-2 SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ59TY3KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLENE GLYCOL MONOLAURYL ETHER SODIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)





